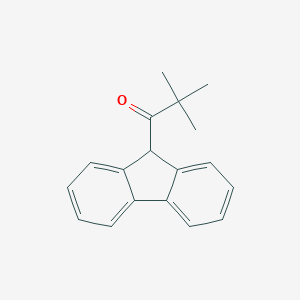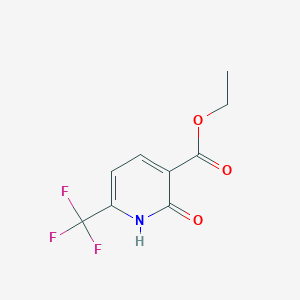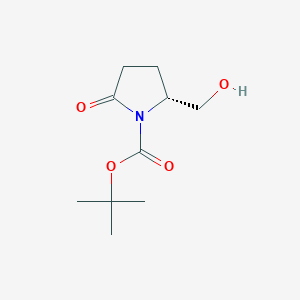
冠状素 A
描述
Coronarin A is a natural compound isolated from the rhizomes of Hedychium gardnerianum. It belongs to the labdane diterpenoid family and has garnered significant attention due to its diverse biological activities. This compound has been studied for its potential therapeutic effects, particularly in the context of metabolic disorders such as type 2 diabetes mellitus.
科学研究应用
Chemistry: Coronarin A serves as a valuable lead compound for the synthesis of new derivatives with enhanced biological activities.
Biology: It has been shown to modulate key biological pathways, making it a subject of interest in cellular and molecular biology research.
Medicine: Coronarin A exhibits promising therapeutic effects, particularly in the management of type 2 diabetes mellitus.
作用机制
Target of Action
Coronarin A, a natural compound isolated from the rhizomes of Hedychium gardnerianum, primarily targets key molecules in the PI3K/Akt/GSK3 and ERK/Wnt/β-catenin signaling pathways . These targets include Akt, GSK3, MEK, ERK1/2, β-catenin, and IRS1 . These molecules play crucial roles in glycogen synthesis, gluconeogenesis, and glucose homeostasis .
Mode of Action
Coronarin A interacts with its targets to modulate their activity. It dose-dependently stimulates glycogen synthesis by increasing the phosphorylation of Akt and GSK3 . It also suppresses gluconeogenesis by increasing the phosphorylation of MEK, ERK1/2, β-catenin, and enhancing the gene expression of TCF7L2 . Furthermore, Coronarin A activates PI3K/Akt/GSK3 and ERK/Wnt/β-catenin signaling via regulation of a key upstream molecule, IRS1 .
Biochemical Pathways
Coronarin A affects the PI3K/Akt/GSK3 and ERK/Wnt/β-catenin signaling pathways . By decreasing the phosphorylation of mTOR and S6K1, the downstream target of mTORC1, it inhibits the serine phosphorylation of IRS1, leading to an increase in the tyrosine phosphorylation of IRS1 . This modulation of the signaling pathways impacts glycogen synthesis and gluconeogenesis, crucial processes in glucose homeostasis .
Result of Action
The molecular and cellular effects of Coronarin A’s action include the stimulation of glycogen synthesis and suppression of gluconeogenesis in hepatocytes . In type 2 diabetic ob/ob mice, chronic administration of Coronarin A significantly reduced non-fasting and fasting blood glucose levels and improved glucose tolerance . This was accompanied by inhibited hepatic mTOR/S6K1 signaling and activated IRS1, along with enhanced PI3K/Akt/GSK3 and ERK/Wnt/β-catenin pathways .
Action Environment
The action of Coronarin A is influenced by the biological environment in which it operates. For instance, its effects on glycogen synthesis and gluconeogenesis occur in the specific context of hepatocytes
生化分析
Biochemical Properties
Coronarin A plays a crucial role in biochemical reactions, particularly in the regulation of glucose metabolism. It interacts with several enzymes and proteins, including Akt, GSK3, MEK, ERK1/2, and β-catenin. Coronarin A stimulates glycogen synthesis and suppresses gluconeogenesis in rat primary hepatocytes. This is achieved through the activation of the PI3K/Akt/GSK3 and ERK/Wnt/β-catenin signaling pathways, which are regulated by the upstream molecule IRS1 .
Cellular Effects
Coronarin A exerts significant effects on various types of cells and cellular processes. In hepatocytes, it enhances glycogen synthesis and inhibits gluconeogenesis, thereby improving glucose homeostasis. Coronarin A influences cell signaling pathways, including the PI3K/Akt/GSK3 and ERK/Wnt/β-catenin pathways, leading to changes in gene expression and cellular metabolism. These effects contribute to its potential as a therapeutic agent for managing hyperglycemia in type 2 diabetes mellitus .
Molecular Mechanism
The molecular mechanism of Coronarin A involves its interaction with key biomolecules and signaling pathways. Coronarin A activates the PI3K/Akt/GSK3 and ERK/Wnt/β-catenin pathways by regulating IRS1 activity. It decreases the phosphorylation of mTOR and S6K1, which inhibits the serine phosphorylation of IRS1 and subsequently increases its tyrosine phosphorylation. This cascade of events leads to enhanced glycogen synthesis and suppressed gluconeogenesis in hepatocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Coronarin A have been observed to change over time. Chronic administration of Coronarin A in type 2 diabetic ob/ob mice significantly reduced non-fasting and fasting blood glucose levels and improved glucose tolerance. These effects were accompanied by inhibited hepatic mTOR/S6K1 signaling and activated IRS1, along with enhanced PI3K/Akt/GSK3 and ERK/Wnt/β-catenin pathways .
Dosage Effects in Animal Models
The effects of Coronarin A vary with different dosages in animal models. In rat primary hepatocytes, Coronarin A dose-dependently stimulated glycogen synthesis and suppressed gluconeogenesis at concentrations of 3 and 10 μM. In type 2 diabetic ob/ob mice, chronic administration of Coronarin A at doses of 10 and 30 μM resulted in significant improvements in glucose homeostasis. The potential toxic or adverse effects at higher doses have not been extensively studied .
Metabolic Pathways
Coronarin A is involved in several metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes such as Akt, GSK3, MEK, ERK1/2, and β-catenin, and regulates the PI3K/Akt/GSK3 and ERK/Wnt/β-catenin signaling pathways. These interactions lead to increased glycogen synthesis and suppressed gluconeogenesis, contributing to improved glucose homeostasis .
Transport and Distribution
Within cells and tissues, Coronarin A is transported and distributed through interactions with various transporters and binding proteins. Its localization and accumulation are influenced by its interactions with signaling molecules such as IRS1, which regulate its activity and function in glucose metabolism .
Subcellular Localization
Coronarin A’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that Coronarin A effectively interacts with its target biomolecules and exerts its therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions: Coronarin A can be synthesized through various chemical routes, although detailed synthetic methodologies are not extensively documented. The primary source of Coronarin A remains its natural extraction from Hedychium gardnerianum. The extraction process typically involves the use of organic solvents to isolate the compound from the plant material.
Industrial Production Methods: Industrial production of Coronarin A is largely dependent on the cultivation of Hedychium gardnerianum and subsequent extraction processes. The scalability of this method is influenced by the availability of the plant and the efficiency of the extraction techniques employed.
化学反应分析
Types of Reactions: Coronarin A undergoes various chemical reactions, including:
Oxidation: Coronarin A can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups present in Coronarin A, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the Coronarin A molecule, leading to the formation of novel compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Coronarin A, each with potentially unique biological activities.
相似化合物的比较
Coronarin A is part of the labdane diterpenoid family, which includes several similar compounds:
Coronarin D: Another labdane diterpenoid with distinct biological activities, including anti-inflammatory and neuroprotective effects.
Coronarin K and L: Novel labdane diterpenes isolated from Roscoea purpurea, exhibiting cytotoxic activities against cancer cell lines.
Uniqueness of Coronarin A: Coronarin A stands out due to its dual role in stimulating glycogen synthesis and suppressing gluconeogenesis, making it a promising candidate for the treatment of metabolic disorders such as type 2 diabetes mellitus .
属性
IUPAC Name |
(2S,4R,4aS,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-14-16(7-6-15-8-11-22-13-15)20(4)10-5-9-19(2,3)18(20)12-17(14)21/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3/b7-6+/t16-,17-,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCBUXSXDFNUAG-UDMCIFMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(C(=C)C2C=CC3=COC=C3)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1C[C@@H](C(=C)[C@@H]2/C=C/C3=COC=C3)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity attributed to Coronarin A?
A1: Coronarin A has demonstrated promising antiangiogenic activity. []
Q2: How does Coronarin A exert its antiangiogenic effects?
A2: Coronarin A effectively inhibits the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). [] Additionally, it suppresses the tube formation of HUVECs induced by growth factors. [] These findings suggest that Coronarin A may interfere with crucial steps in angiogenesis, such as endothelial cell proliferation and migration.
Q3: Does Coronarin A exhibit other biological activities?
A3: Yes, research suggests Coronarin A may possess cytotoxic activity against specific cancer cell lines. [, ]
Q4: Are there any studies investigating the effects of Coronarin A on specific signaling pathways?
A4: While research on Coronarin A's specific molecular targets is ongoing, some studies indicate it may interact with the JNK pathway in human hepatocellular carcinoma cells. [] This interaction has been linked to apoptosis induction in these cells.
Q5: What is the molecular formula and weight of Coronarin A?
A5: The molecular formula of Coronarin A is C20H28O2, and its molecular weight is 300.44 g/mol.
Q6: Is there spectroscopic data available to characterize Coronarin A?
A6: While specific spectroscopic data for Coronarin A is not provided in the provided abstracts, its structure elucidation has been achieved through various spectroscopic techniques, including 1D and 2D NMR, IR, and MS. [, , , , ]
Q7: How does the structure of Coronarin A relate to its biological activity?
A7: Studies comparing Coronarin A with related compounds suggest the lactone ring is crucial for its cytotoxic activity. [] Additionally, the presence of hydroxyl groups at specific positions on the molecule seems to influence its potency. [] More detailed SAR studies focusing on Coronarin A specifically would be valuable to further understand the relationship between its structure and various biological activities.
Q8: Are there any studies investigating the absorption, distribution, metabolism, and excretion (ADME) of Coronarin A?
A8: Currently, there is limited publicly available data on the PK/PD profile of Coronarin A. Further research is necessary to understand its behavior in vivo.
Q9: Has Coronarin A shown efficacy in any in vitro models?
A10: Yes, Coronarin A has demonstrated efficacy in inhibiting HUVEC proliferation and tube formation in vitro. [] Additionally, it has shown cytotoxicity against certain cancer cell lines in vitro. [, ]
Q10: Is there any information about the toxicity of Coronarin A?
A12: While the provided abstracts do not contain specific toxicity data for Coronarin A, one study mentions that a related compound, villosin, exhibited a high selectivity index (>416) for cancer cells over non-cancerous Vero cells. [] This suggests that some compounds in this class may possess a favorable safety profile, but further research specifically focusing on Coronarin A is needed.
Q11: What analytical methods are commonly used to characterize and quantify Coronarin A?
A13: Coronarin A has been characterized and quantified using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High Performance Liquid Chromatography (HPLC), and High-Performance Thin Layer Chromatography (HPTLC). [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



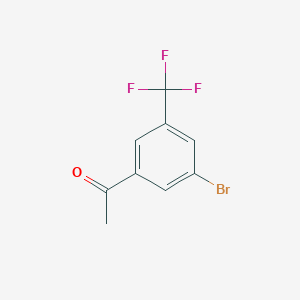
![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)
![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)
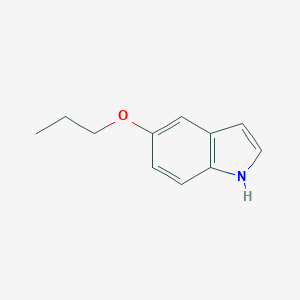
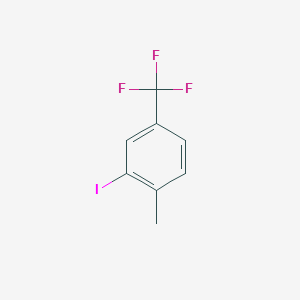
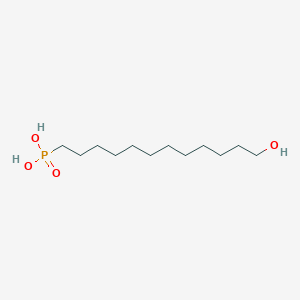
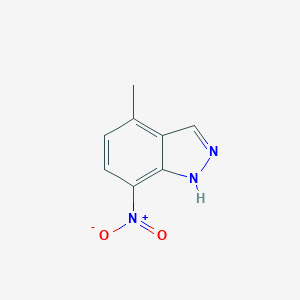

![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)

